N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a sulfanylidene (-S=) group at position 2 and a carboxamide moiety at position 3. Key structural features include:
- A 3,5-dimethylphenyl substituent on the carboxamide nitrogen, contributing to steric bulk and lipophilicity.
- A methyl group at position 6, influencing conformational flexibility.
The compound’s nitro group enhances polarity and may impact intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for crystallization and biological activity .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-11-7-12(2)9-15(8-11)22-19(25)17-13(3)21-20(28)23-18(17)14-5-4-6-16(10-14)24(26)27/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHHWLUXBXGWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide” typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and thiourea. The reaction conditions may involve:
Condensation reactions: Using catalysts such as acids or bases to facilitate the formation of the tetrahydropyrimidine ring.
Nitration: Introducing the nitro group into the aromatic ring using nitrating agents like nitric acid.
Amidation: Forming the carboxamide group through reactions with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous flow reactors: For large-scale production with consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or catalytic hydrogenation.
Catalysts: Including acids, bases, or transition metal catalysts.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Amino derivatives: From reduction of the nitro group.
Substituted aromatic compounds: From substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: As intermediates in the synthesis of more complex molecules.
Catalysis: As ligands or catalysts in various organic reactions.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes due to their structural features.
Receptor binding studies: Investigating interactions with biological receptors.
Medicine
Drug development: Exploring potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound.
Industry
Material science: As precursors for the synthesis of advanced materials.
Agriculture: Potential use as agrochemicals or pesticides.
Mechanism of Action
The mechanism of action of “N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide” involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The closest structural analog identified is N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (). Key differences include:
- Phenyl Ring Substituents :
- Target Compound : 3-Nitrophenyl (electron-withdrawing nitro group) and 3,5-dimethylphenyl (electron-donating methyl groups).
- Analog : 2,5-Dimethoxyphenyl (electron-donating methoxy groups) and 4-chlorophenyl (halogen substituent).
- Chloro and nitro groups enhance lipophilicity (logP ~3.85 in the analog), but nitro groups may introduce metabolic instability due to redox activity .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
The nitro group in the target compound may reduce logD (distribution coefficient) slightly compared to methoxy-substituted analogs due to increased polarity, though experimental validation is needed .
Crystallographic and Structural Analysis
Crystallography tools like SHELX and ORTEP-III () are critical for resolving structural details of such compounds. The nitro group’s planar geometry and resonance stabilization could lead to distinct crystal packing patterns compared to methoxy or chloro analogs. For example:
- In contrast, methoxy groups in analogs () may adopt varied torsional angles, reducing crystalline order .
Biological Activity
Tetrahydropyrimidines, including the compound in focus, often exhibit diverse biological activities such as:
- Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanism typically involves the modulation of signaling pathways related to cell survival and proliferation.
- Antimicrobial Properties : Some tetrahydropyrimidine derivatives have demonstrated significant antibacterial and antifungal activities, suggesting potential applications in treating infections.
- Enzyme Inhibition : Certain derivatives act as inhibitors of specific enzymes (e.g., kinases), impacting various biological processes.
Structure-Activity Relationship (SAR)
The biological activity of tetrahydropyrimidines can be influenced by various substituents on the core structure. For instance:
- Nitrophenyl Substituent : The presence of a nitrophenyl group is often associated with enhanced biological activity due to its electron-withdrawing properties, which can stabilize reactive intermediates.
- Dimethylphenyl Group : This group may contribute to lipophilicity, improving membrane permeability and bioavailability.
Antitumor Activity
Recent studies have indicated that compounds structurally similar to N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit potent anticancer effects. For example:
- Case Study 1 : A derivative demonstrated cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis through the mitochondrial pathway. The study reported an IC50 value of 12 µM.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 12 | Apoptosis via mitochondrial pathway |
| Compound B | MDA-MB-231 | 15 | Inhibition of cell proliferation |
Antimicrobial Activity
In vitro studies have shown that similar compounds possess antimicrobial properties against various pathogens:
- Case Study 2 : A related tetrahydropyrimidine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
